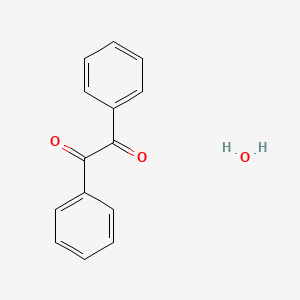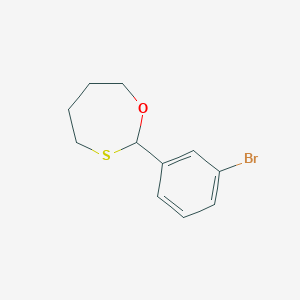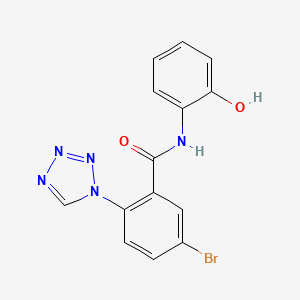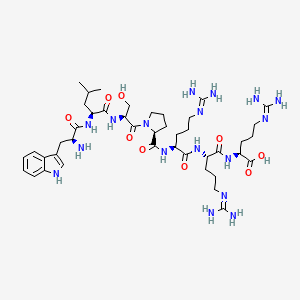![molecular formula C14H23N B12633336 N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine CAS No. 918826-34-3](/img/structure/B12633336.png)
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine is an organic compound characterized by the presence of two cyclohexene rings connected by an ethylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine typically involves the reaction of cyclohexene with ethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between cyclohexene and ethylamine at elevated temperatures . The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and high efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines .
Wissenschaftliche Forschungsanwendungen
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism by which N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups . Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Cyclohexenyl)ethylamine
- Cyclohexenone
- 2-(1-Cyclohexenyl)cyclohexanone
Uniqueness
N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine is unique due to its dual cyclohexene structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
918826-34-3 |
|---|---|
Molekularformel |
C14H23N |
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)ethyl]cyclohex-2-en-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h5,7,9,14-15H,1-4,6,8,10-12H2 |
InChI-Schlüssel |
DNKHPHMNLZIWAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)CCNC2CCCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)




![2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B12633291.png)
![4-[2-Imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12633292.png)




![5-(4-fluorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633319.png)

